molecular formula C20H17BrN2O B4585880 N-(2-bromophenyl)-N'-(diphenylmethyl)urea

N-(2-bromophenyl)-N'-(diphenylmethyl)urea

Cat. No. B4585880
M. Wt: 381.3 g/mol
InChI Key: IJOGJBNZZIXIHU-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-(diphenylmethyl)urea, commonly known as BPU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and has been found to have potential applications in various fields such as cancer research, neurobiology, and immunology.

Scientific Research Applications

Arylation of Ureas The compound also plays a role in the palladium-catalyzed arylation of ureas with unactivated aryl bromides. Research has shown that the steric and electronic properties of xanthene-based bidentate ligands, when used in this reaction, significantly affect the yields and product ratios, highlighting the compound's utility in organic synthesis (Sergeev et al., 2003).

Cytotoxicity and DNA-topoisomerase Inhibitory Activity New asymmetric ureas and thioureas, including N-(2-bromophenyl)-N'-(diphenylmethyl)urea derivatives, have been synthesized and evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds have shown promising antiproliferative action, indicating their potential in medical research and treatment strategies (Esteves-Souza et al., 2006).

Simplified Synthesis Method Research has led to the development of a new, simplified method for the preparation of this compound. This method addresses the challenges of traditional synthesis, offering an inexpensive and clean approach to producing this compound efficiently (Tran & Berlin, 2004).

Cytokinin Activity in Plant Growth Studies have shown that this compound exhibits cytokinin activity, impacting plant growth and development. This research helps to understand the role of such compounds in stimulating somatic embryogenesis in various plant species, offering potential applications in agriculture and horticulture (Bruce & Zwar, 1966).

properties

IUPAC Name

1-benzhydryl-3-(2-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O/c21-17-13-7-8-14-18(17)22-20(24)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOGJBNZZIXIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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